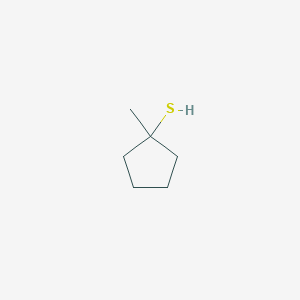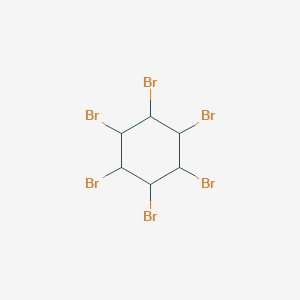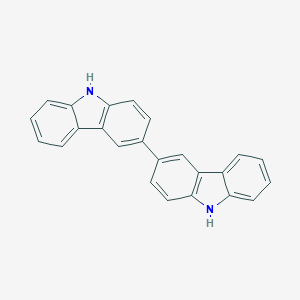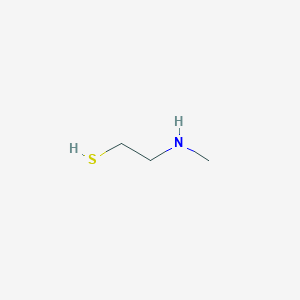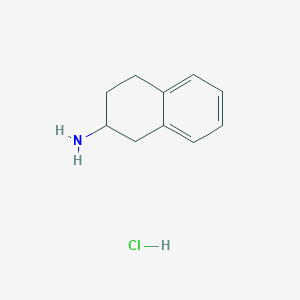
cis-3-Hexenyl 2-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-3-Hexenyl 2-methylbutanoate, also known as (Z)-3-hexenyl-2-methylbutanoate, has a strong, warm, fruity odor of apple and pineapple and a sweet, apple-like taste . It is a floral volatile released by certain plants in response to predation .
Synthesis Analysis
This compound may be synthesized from cis-3-hexenol via esterification with α-methylbutyric acid .Molecular Structure Analysis
The molecular formula of this compound is C11H20O2 . The IUPAC Standard InChI is InChI=1S/C11H20O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h6-7,10H,4-5,8-9H2,1-3H3/b7-6- .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are as follows :Applications De Recherche Scientifique
1. Fragrance Source in Plant Extracts
cis-3-Hexenyl 2-methylbutanoate, identified in the flowers of Patrinia scabiosifolia, contributes significantly to their fragrance. This compound is particularly noted for its floral fragrance and is used in tobacco flavoring. It's a key component of the bouquet of P. scabiosifolia flowers, often used in natural product extraction for its scent properties (Kang, Wang, & Tian, 2011).
2. Chemical Synthesis and Stereochemistry
This compound has been studied for its stereochemical properties. Research shows the importance of cis-trans selectivity in the cyclization of hexenyl radicals, which is crucial in the synthesis of various organic compounds (Tripp, Schiesser, & Curran, 2005).
3. Flavor and Fragrance Industry Applications
The compound's role in the flavor and fragrance industry is significant. It's used as a green note flavor compound in foods and cosmetics, valued for its distinct scent. Studies on vaporization enthalpies and vapor pressures of this ester and related compounds provide insights valuable for industrial applications in flavor and fragrance formulation (Kozlovskiy, Gobble, & Chickos, 2015).
4. Role in Catalytic Reactions
The compound has been examined in the context of catalytic reactions, such as Heck reactions and radical cyclizations. These reactions are pivotal in the synthesis of various organic and pharmaceutical compounds (Berthiol, Doucet, & Santelli, 2004).
5. Insect Pheromones
Research into the role of this compound in insect pheromones has shown it to be a critical component. Its structure and synthesis have implications for pest control and ecological studies (Zhang et al., 2004).
6. Organic Synthesis and Medicinal Chemistry
This compound is also significant in the field of organic synthesis, particularly in the creation of enantiopure compounds, which have extensive applications in medicinal chemistry (Amat et al., 2000).
7. Atmospheric Chemistry
This compound has been studied in atmospheric chemistry, particularly in the context of the formation of organosulfates through the oxidation of biogenic volatile organic compounds (Barbosa et al., 2017).
8. Food Science and Aroma Perception
Its role in aroma perception, especially in fresh tomatoes, highlights its importance in the food industry. The compound significantly affects the sensory profiles of various food items (Tandon, Baldwin, & Shewfelt, 2000).
9. Lipase-Catalyzed Synthesis
The lipase-catalyzed synthesis of this compound demonstrates its potential in green chemistry and industrial applications (Chiang, Chang, & Shieh, 2003).
10. Fruit Cultivar Analysis
The compound has been identified as a key aroma compound in different fruit cultivars, aiding in the understanding of fruit flavor profiles and breeding (Sosa-Moguel, Pino, Sauri-Duch, & Cuevas-Glory, 2018).
Mécanisme D'action
Safety and Hazards
Cis-3-Hexenyl 2-methylbutanoate is classified as Aquatic Chronic 2 under GHS09. It is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment . In case of exposure, it is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Propriétés
Numéro CAS |
10094-41-4 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
hex-3-enyl 2-methylbutanoate |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h6-7,10H,4-5,8-9H2,1-3H3 |
Clé InChI |
JKKGTSUICJWEKB-UHFFFAOYSA-N |
SMILES isomérique |
CC/C=C/CCOC(=O)C(C)CC |
SMILES |
CCC=CCCOC(=O)C(C)CC |
SMILES canonique |
CCC=CCCOC(=O)C(C)CC |
Densité |
0.876-0.880 |
| 53398-85-9 10094-41-4 |
|
Description physique |
clear, colourless liquid |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




